molecular formula C12H13BrFNO2 B7935911 2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide

2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide

Cat. No.: B7935911
M. Wt: 302.14 g/mol
InChI Key: BPHIFSDLLUKBEL-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide is an organic compound that features a bromo and fluoro substituted phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination and fluorination of phenol to obtain 3-bromo-5-fluorophenol.

    Etherification: The phenol derivative is then reacted with an appropriate alkylating agent to form 3-bromo-5-fluorophenoxy intermediate.

    Acetamide Formation: The final step involves the reaction of the phenoxy intermediate with N-(cyclopropylmethyl)acetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the phenoxy ring.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the bromo or fluoro groups.

    Oxidation: Products with oxidized functional groups on the phenoxy ring.

    Reduction: Products with reduced functional groups on the phenoxy ring.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound may be used in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-chlorophenoxy)-N-(cyclopropylmethyl)acetamide
  • 2-(3-Bromo-5-methylphenoxy)-N-(cyclopropylmethyl)acetamide
  • 2-(3-Bromo-5-iodophenoxy)-N-(cyclopropylmethyl)acetamide

Uniqueness

2-(3-Bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide is unique due to the presence of both bromo and fluoro substituents on the phenoxy ring, which can influence its reactivity and interactions with biological targets. The cyclopropylmethyl group also adds to its distinct chemical properties, potentially affecting its binding affinity and specificity in medicinal applications.

Properties

IUPAC Name

2-(3-bromo-5-fluorophenoxy)-N-(cyclopropylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c13-9-3-10(14)5-11(4-9)17-7-12(16)15-6-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHIFSDLLUKBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)COC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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